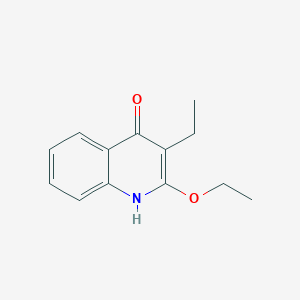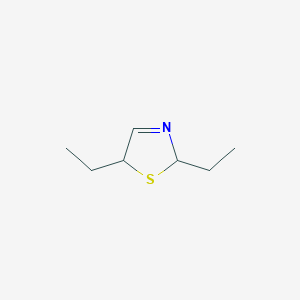![molecular formula C20H26N2O4 B013068 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol CAS No. 102405-80-1](/img/structure/B13068.png)
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, also known as amfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. This compound has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
Amfenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
Amfenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in pain and inflammation. Amfenac has also been shown to induce cell death in cancer cells, which suggests that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in lab experiments is that it has a well-characterized mechanism of action. This makes it easier to design experiments that test the effects of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol on specific biological processes. However, one of the limitations of using 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in lab experiments is that it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol. One area of research is the development of new analogs of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol that have improved pharmacological properties. Another area of research is the identification of new targets for 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, which could lead to the development of new treatments for a variety of diseases. Finally, there is a need for further research on the safety and efficacy of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol involves the reaction of 2-hydroxy-5-nitro-4-(p-tert-butylphenoxy)benzaldehyde with ammonia in the presence of a reducing agent. The resulting product is then treated with a strong acid to yield 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in high yield and purity.
Aplicaciones Científicas De Investigación
Amfenac has been used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Amfenac has also been studied for its potential use in the treatment of cancer, as it has been shown to induce cell death in cancer cells.
Propiedades
Número CAS |
102405-80-1 |
|---|---|
Nombre del producto |
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol |
Fórmula molecular |
C20H26N2O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-amino-5-nitro-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenol |
InChI |
InChI=1S/C20H26N2O4/c1-19(2,3)12-20(4,5)13-6-8-14(9-7-13)26-18-10-15(21)17(23)11-16(18)22(24)25/h6-11,23H,12,21H2,1-5H3 |
Clave InChI |
ADZMYVODGQRYGH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)N)O)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)N)O)[N+](=O)[O-] |
Sinónimos |
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



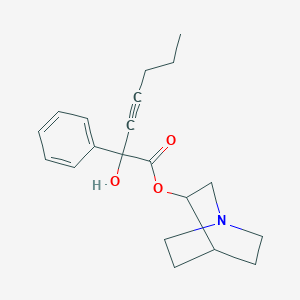
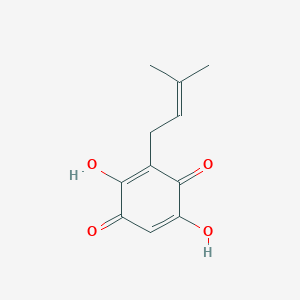
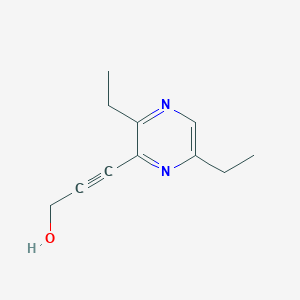
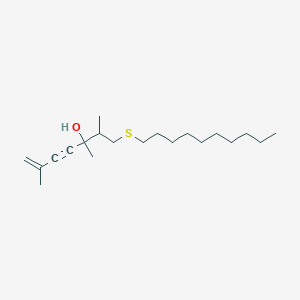
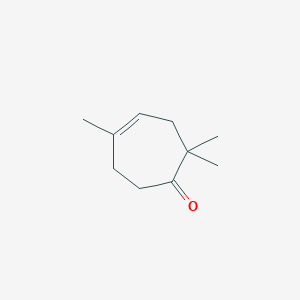
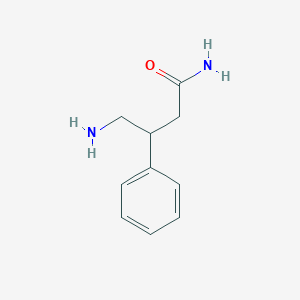
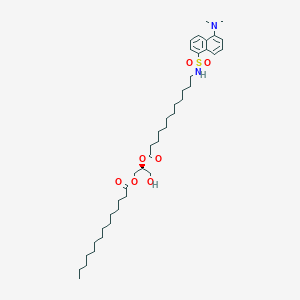
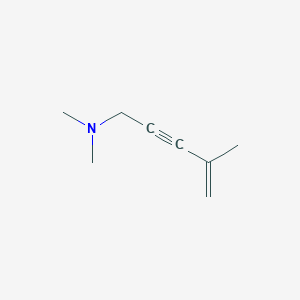
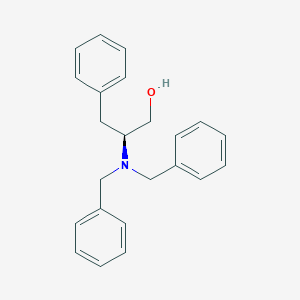
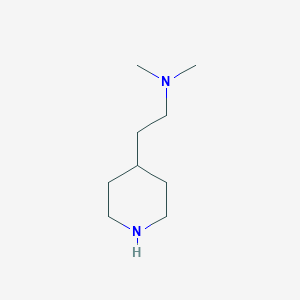
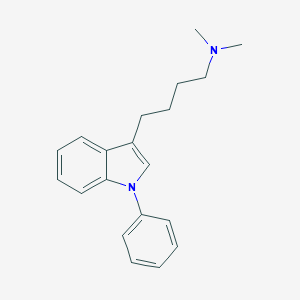
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)
